molecular formula C27H27Cl2N3O4 B3987572 3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B3987572
M. Wt: 528.4 g/mol
InChI Key: VKJJCLVHFFZCTE-UHFFFAOYSA-N
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Description

3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound with a unique structure that includes a piperazine ring, a dichlorophenoxy group, and a tricyclic core

Mechanism of Action

Molecular docking studies with COX-2 were carried out to establish the prospects of the synthesized compounds as potential anti-inflammatory agents. According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps. One common route includes the following steps:

    Formation of the Dichlorophenoxy Group: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy group.

    Synthesis of the Piperazine Derivative: The dichlorophenoxy group is then reacted with piperazine to form the piperazine derivative.

    Formation of the Tricyclic Core: The piperazine derivative is further reacted with a tricyclic diketone under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the dichlorophenoxy group, potentially leading to the formation of less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the piperazine ring.

Scientific Research Applications

3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: This compound shares the dichlorophenoxy group but has a different core structure.

    3,4-Dichlorophenol: Similar in having dichlorophenol moiety but lacks the piperazine and tricyclic components.

    2,4-Dichlorophenoxyacetic acid: Another compound with the dichlorophenoxy group, commonly used as a herbicide.

Uniqueness

The uniqueness of 3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione lies in its complex structure, which combines a piperazine ring, a dichlorophenoxy group, and a tricyclic core

Properties

IUPAC Name

2-[2-[4-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2N3O4/c28-19-7-8-24(23(29)15-19)36-17-20(33)16-31-11-9-30(10-12-31)13-14-32-26(34)21-5-1-3-18-4-2-6-22(25(18)21)27(32)35/h1-8,15,20,33H,9-14,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJJCLVHFFZCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=C(C=C(C=C5)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(2-{4-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

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